1-(3-Bromophenyl)piperazine is derived from the reaction of 3-bromoaniline with piperazine. It belongs to the class of substituted piperazines, which are known for their diverse biological activities, including antidepressant and antimicrobial effects. The molecular formula for 1-(3-Bromophenyl)piperazine is , with a molecular weight of approximately 240.12 g/mol .
The synthesis of 1-(3-Bromophenyl)piperazine typically involves a straightforward reaction between 3-bromoaniline and piperazine. The general method can be summarized as follows:
For instance, one synthesis method involves mixing 3-bromoaniline with piperazine in ethanol, heating the mixture to reflux, and then isolating the product through crystallization.
The molecular structure of 1-(3-Bromophenyl)piperazine features a piperazine ring substituted with a bromophenyl group at one nitrogen atom. The structure can be depicted as follows:
The presence of the bromine atom enhances the compound's lipophilicity and may influence its biological activity. The compound lacks stereoisomers due to its symmetrical structure, which simplifies its characterization in analytical studies .
1-(3-Bromophenyl)piperazine can participate in various chemical reactions typical of piperazines:
These reactions are vital for developing derivatives that may exhibit enhanced pharmacological properties .
The mechanism of action for compounds like 1-(3-Bromophenyl)piperazine often involves modulation of neurotransmitter systems in the brain. Piperazines are known to interact with various receptors, including:
Research has shown that such compounds can exhibit varied pharmacological profiles depending on their specific substitutions and structural configurations .
1-(3-Bromophenyl)piperazine exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves under different conditions, influencing both its storage and application in laboratory settings .
The applications of 1-(3-Bromophenyl)piperazine are primarily found within the field of medicinal chemistry:
Piperazine derivatives initially emerged in pharmaceutical research during the 1970s–1980s as potential antidepressants. However, clinical development was abandoned due to amphetamine-like reinforcing effects and abuse potential. By the late 1990s, N-benzylpiperazine (BZP) surfaced as a recreational stimulant in the United States, marketed as a "legal" alternative to controlled substances like MDMA or amphetamines. The center of this trend shifted to New Zealand, where from 1999–2005, BZP-containing "party pills" were legally sold under brand names like "Frenzy" and "Bliss" [3] [4]. These products were typically tablets, powders, or capsules consumed orally.
By the mid-2000s, piperazines infiltrated European markets. Notably, 1-(3-chlorophenyl)piperazine (mCPP) appeared in ~10% of seized "ecstasy" tablets in the EU by 2006, rising to 50% in some regions by 2009 [4]. The 2008 EU ban on BZP prompted the emergence of novel analogues like 1-(3-bromophenyl)piperazine, detected in forensic samples through advanced analytical techniques [2]. Despite being a minor class of NPS (<2% of global seizures), their persistence highlights their role in evading legislative controls [3].
Year | Event | Region | Substances Involved |
---|---|---|---|
1970s | Pharmaceutical development abandoned | Global | Early piperazine candidates |
1999–2005 | Legal sale of "party pills" | New Zealand | BZP, TFMPP |
2006 | mCPP in 10% of seized ecstasy tablets | European Union | mCPP |
2008 | EU-wide ban on BZP | European Union | BZP |
2009+ | Emergence of halogenated phenylpiperazines | Global | 3-BPP, 4-BPP, 3,4-CFPP |
Piperazine NPS are structurally classified into two categories defined by the substituent attached to the piperazine nitrogen:
Benzylpiperazines: Feature a benzyl group (C₆H₅CH₂–) bonded to one piperazine nitrogen. The prototype is BZP, but derivatives include modifications like methylenedioxy (MDBP) or methoxy-bromo (2C-B-BZP) groups on the benzyl ring [3]. These were predominant in early "party pills" but declined post-legislation.
Phenylpiperazines: Contain a phenyl group (C₆H₅–) directly linked to the piperazine nitrogen. This group includes 1-(3-bromophenyl)piperazine (3-BPP), 1-(4-fluorophenyl)piperazine (pFPP), and mCPP. These derivatives dominate contemporary markets due to easier structural diversification and enhanced serotonin receptor affinity [3] [4].
The piperazine ring itself is a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. Substitutions on the aromatic ring (halogens, methoxy, methyl groups) or the second nitrogen atom (methyl, benzyl) modulate pharmacological activity. For instance, halogenation at the meta position (e.g., 3-BPP) enhances metabolic stability and serotonin receptor binding compared to unsubstituted phenylpiperazines [3] [9].
Feature | Benzylpiperazines | Phenylpiperazines |
---|---|---|
Core Structure | N-Benzyl-piperazine | N-Phenyl-piperazine |
Representative Members | BZP, 3-Me-BZP, 2C-B-BZP | 3-BPP, mCPP, pFPP, TFMPP |
Market Prevalence | Dominant pre-2008 | Dominant post-2008 |
Pharmacological Focus | Dopamine/norepinephrine release | Serotonin receptor agonism |
Example Bioactivity | ~10% potency of d-amphetamine (BZP) | Anxiogenic effects (mCPP) |
Positional isomerism significantly influences the physicochemical and biological properties of bromophenylpiperazines. The bromine atom can occupy the ortho (2-), meta (3-), or para (4-) position on the phenyl ring:
Synthesis: Both isomers are synthesized via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. 3-BPP is typically prepared by reacting 1-bromo-3-iodobenzene or 1,3-dibromobenzene with piperazine under Pd/Cu catalysis or thermal conditions [5] [9]. The meta substitution reduces electronic activation of the ring, requiring harsher conditions than para-activated analogues [6].
Analytical Differentiation: Distinguishing 3-BPP from 4-BPP is challenging due to identical molecular weights and similar mass spectra. Key techniques include:
Biological Significance: The meta versus para positioning alters receptor binding:
Property | 1-(3-Bromophenyl)piperazine (3-BPP) | 1-(4-Bromophenyl)piperazine (4-BPP) |
---|---|---|
CAS Number | 31197-30-5 (free base) | 50892-83-4 (free base) |
796856-45-6 (HCl salt) | ||
Molecular Formula | C₁₀H₁₃BrN₂ | C₁₀H₁₃BrN₂ |
¹H NMR (Aromatic Region) | 7.10 (t, 1H), 7.25 (m, 2H), 7.35 (m, 1H) | 6.85 (d, 2H), 7.25 (d, 2H) |
Characteristic MS Ions | 196/198 [M]⁺, 154, 119, 91 | 196/198 [M]⁺, 154, 119, 91 |
Primary Bioactivity | Serotonin receptor modulation | Dopaminergic stimulation |
Synthetic Accessibility | Moderate (requires activated aryl halides) | High (standard SNAr conditions) |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8